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Introduction
VV116 is an oral antiviral agent, a deuterated remdesivir derivative, developed for the

treatment of COVID-19. As with any investigational new drug, a thorough preclinical safety and

toxicology evaluation is paramount to characterize potential risks before administration to

humans. This technical guide synthesizes the publicly available preclinical safety and

toxicology data on VV116, providing a resource for researchers and drug development

professionals. The information presented herein is compiled from peer-reviewed publications

and other publicly accessible data.

Executive Summary of Preclinical Safety Findings
Preclinical studies conducted in rodent (rat) and non-rodent (Beagle dog) species have

characterized the safety profile of VV116. Key findings from single-dose, repeated-dose, and

genotoxicity studies indicate a generally favorable preclinical safety profile. The No-Observed-

Adverse-Effect-Levels (NOAELs) have been established in 14-day toxicity studies.

Furthermore, VV116 did not demonstrate mutagenic potential in standard genotoxicity assays.

Preliminary safety pharmacology assessments have shown a low risk for cardiac hERG

channel inhibition. Potential target organs for toxicity identified in preclinical studies include the

eyes, thyroid, and gonads; however, no obvious toxicities in these organs were observed in

initial clinical trials.
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Quantitative Toxicology Data Summary
The following tables summarize the key quantitative findings from preclinical toxicology studies

of VV116.

Table 1: Single-Dose Toxicity
Species

Route of
Administration

Maximum Tolerated
Dose (MTD)

Reference

Rat Oral ≥ 2.0 g/kg [1][2]

Beagle Dog Oral ≥ 1.0 g/kg [1][2]

Table 2: Repeated-Dose Toxicity (14-Day Study)

Species
Route of
Administration

No-Observed-
Adverse-Effect-
Level (NOAEL)

Reference

Rat Oral 200 mg/kg/day [1][2]

Beagle Dog Oral 30 mg/kg/day [1][2]

Table 3: Genotoxicity
Assay System Result Reference

Ames Test
In vitro (bacterial

reverse mutation)
Non-mutagenic [1]

Micronucleus Test
In vivo (bone marrow

cells)
Non-mutagenic [1]

Table 4: Safety Pharmacology
Assay Target Result Reference

hERG Assay Potassium Channel Little effect [1]
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Experimental Methodologies
Detailed experimental protocols for the preclinical safety and toxicology studies of VV116 are

not fully available in the public domain. The following descriptions are based on standard

toxicological study designs and information inferred from the available literature.

Single-Dose Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and identify potential target

organs for acute toxicity.

Methodology (Presumed): Groups of rats and Beagle dogs were administered single oral

doses of VV116 at escalating concentrations. Animals were observed for a period (typically

14 days) for clinical signs of toxicity, morbidity, and mortality. At the end of the observation

period, a gross necropsy would be performed.

Repeated-Dose Toxicity Studies (14-Day)
Objective: To evaluate the toxic potential of VV116 after repeated daily administration over a

14-day period and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology (Presumed): VV116 was administered orally to rats and Beagle dogs once

daily for 14 consecutive days at multiple dose levels. A control group would have received

the vehicle only. The study would have included comprehensive monitoring of clinical signs,

body weight, food consumption, ophthalmology, electrocardiography (in dogs), clinical

pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology

of a full range of tissues.

Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay):

Objective: To assess the mutagenic potential of VV116 to induce gene mutations in

bacteria.

Methodology (Presumed): Various strains of Salmonella typhimurium and Escherichia coli

were exposed to VV116 at a range of concentrations, with and without metabolic
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activation (S9 fraction). The number of revertant colonies was compared to the control to

determine mutagenic activity.

In Vivo Micronucleus Test:

Objective: To evaluate the potential of VV116 to induce chromosomal damage in a

mammalian system.

Methodology (Presumed): Mice or rats were treated with VV116, and bone marrow cells

were harvested at appropriate time points. The erythrocytes were examined for the

presence of micronuclei, which are indicative of chromosomal damage.

Safety Pharmacology - hERG Assay
Objective: To assess the potential of VV116 to inhibit the hERG potassium channel, which is

a key indicator of proarrhythmic risk.

Methodology (Presumed): An in vitro electrophysiological assay was used to measure the

effect of VV116 and its metabolite X1 on the hERG current expressed in a mammalian cell

line.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of VV116 and a generalized

workflow for preclinical toxicology studies.
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Caption: Mechanism of action of VV116.
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Caption: Generalized preclinical toxicology workflow.

Discussion and Gaps in Knowledge
The available preclinical data for VV116 suggest a safety profile that supported its progression

into clinical trials. The oral bioavailability and the NOAELs established in animal studies

provided a basis for determining the first-in-human dose. The lack of mutagenic potential is a

critical safety finding for a nucleoside analog.

However, a comprehensive preclinical toxicology profile as would be expected for a full

regulatory submission is not entirely available in the public literature. Key areas where data are

limited include:

Reproductive and Developmental Toxicology: No studies on fertility, embryo-fetal

development, or pre- and postnatal development have been publicly reported for VV116.

Studies on the parent compound, remdesivir, have suggested potential for developmental

toxicity at therapeutic concentrations in in vitro and animal models, highlighting the

importance of this data for VV116.

Carcinogenicity: Long-term carcinogenicity studies in animals have not been reported for

VV116. While such studies are not always required before early-phase clinical trials, they are

a crucial component of the overall safety assessment for drugs intended for widespread or

long-term use.

Detailed Pathology Findings: While NOAELs are reported, detailed descriptions of the

clinical and histopathological findings at higher dose levels in the repeated-dose toxicity

studies are not available. This information would provide a more complete understanding of

the target organ toxicities.

Conclusion
The preclinical safety and toxicology data available for VV116 indicate that the compound was

sufficiently characterized to support initial clinical development. The quantitative data from

single-dose, repeated-dose, and genotoxicity studies provide a foundational understanding of

its toxicological profile. However, for a complete and in-depth assessment, further information,
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particularly regarding reproductive and developmental toxicology and long-term carcinogenicity,

would be required. This guide serves as a summary of the current publicly accessible

knowledge and highlights the areas where further data would be beneficial for a

comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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